molecular formula C9H11BrN2O B1449447 5-Bromo-2-cyclobutoxy-4-methylpyrimidine CAS No. 1935588-15-0

5-Bromo-2-cyclobutoxy-4-methylpyrimidine

Cat. No. B1449447
M. Wt: 243.1 g/mol
InChI Key: LVBRAEOZJXRPHG-UHFFFAOYSA-N
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Description

Chemical compounds are usually described by their molecular formula, structure, and other physical properties such as melting point, boiling point, solubility, etc.



Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products of these reactions.



Physical And Chemical Properties Analysis

This includes studying properties like solubility, stability, reactivity, melting point, boiling point, etc.


Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrimidine derivatives, such as those found in 5H-pyrano[2,3-d]pyrimidine scaffolds, are key precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research has shown these compounds have a wide range of applicability, especially in the development of novel pharmaceuticals. The use of hybrid catalysts in synthesizing substituted pyrimidinone derivatives underscores the compound's potential in drug development for various therapeutic areas, including cancer treatment and neurological disorders (Parmar, Vala, & Patel, 2023).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use.


For a specific analysis of “5-Bromo-2-cyclobutoxy-4-methylpyrimidine”, you may need to refer to scientific literature or databases that might contain proprietary or specialized information about this particular compound. If you’re associated with a research institution, they might have access to such resources. Alternatively, you could consider reaching out to experts in the field for more information. Please remember to handle all chemicals safely and ethically.


properties

IUPAC Name

5-bromo-2-cyclobutyloxy-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6-8(10)5-11-9(12-6)13-7-3-2-4-7/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBRAEOZJXRPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)OC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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